molecular formula C17H16BrNO2 B6383675 3-Bromo-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% CAS No. 1262003-51-9

3-Bromo-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%

Numéro de catalogue B6383675
Numéro CAS: 1262003-51-9
Poids moléculaire: 346.2 g/mol
Clé InChI: DGZSRXDVIOIVTK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Bromo-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% (3-BPCP) is a phenolic compound that has been studied for its potential applications in the fields of organic synthesis, drug discovery, and medicinal chemistry. It is a small molecule that has been synthesized in several ways and has a wide range of biological activities. 3-BPCP has been studied for its potential to act as an inhibitor of the enzyme phosphodiesterase 4 (PDE4) and as an agonist of the serotonin receptor 5-HT2A. It has also been studied for its ability to modulate the activity of the enzyme cyclooxygenase-2 (COX-2).

Applications De Recherche Scientifique

3-Bromo-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been studied for its potential to act as an inhibitor of the enzyme phosphodiesterase 4 (PDE4) and as an agonist of the serotonin receptor 5-HT2A. It has also been studied for its ability to modulate the activity of the enzyme cyclooxygenase-2 (COX-2). In addition, 3-Bromo-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been studied for its potential to act as an inhibitor of the enzyme 5-lipoxygenase (5-LOX) and as an inhibitor of the enzyme glutathione transferase (GST).

Mécanisme D'action

The mechanism of action of 3-Bromo-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% is not fully understood. However, it is believed that 3-Bromo-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% acts as an inhibitor of the enzyme phosphodiesterase 4 (PDE4) by binding to the active site of the enzyme and preventing its activity. It is also believed that 3-Bromo-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% acts as an agonist of the serotonin receptor 5-HT2A by binding to the receptor and activating it. In addition, 3-Bromo-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% is believed to modulate the activity of the enzyme cyclooxygenase-2 (COX-2) by binding to the enzyme and inhibiting its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% are not fully understood. However, it has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4) and to act as an agonist of the serotonin receptor 5-HT2A. In addition, 3-Bromo-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been shown to modulate the activity of the enzyme cyclooxygenase-2 (COX-2). It has also been shown to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX) and to inhibit the activity of the enzyme glutathione transferase (GST).

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 3-Bromo-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% in lab experiments include its ability to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), its ability to act as an agonist of the serotonin receptor 5-HT2A, and its ability to modulate the activity of the enzyme cyclooxygenase-2 (COX-2). In addition, 3-Bromo-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% can be synthesized in several ways and is a small molecule, which makes it easier to work with in lab experiments.
The limitations of using 3-Bromo-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% in lab experiments include its potential toxicity, as it has been shown to be toxic to cells in some studies. In addition, the mechanism of action of 3-Bromo-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% is not fully understood, which can make it difficult to interpret the results of experiments.

Orientations Futures

The future directions of 3-Bromo-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% research include further investigation into its potential as an inhibitor of the enzyme phosphodiesterase 4 (PDE4), its potential as an agonist of the serotonin receptor 5-HT2A, and its potential to modulate the activity of the enzyme cyclooxygenase-2 (COX-2). In addition, further research into its potential to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX) and to inhibit the activity of the enzyme glutathione transferase (GST) should be conducted. Finally, further research into the mechanism of action of 3-Bromo-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% should be conducted in order to better understand its effects on biochemical and physiological processes.

Méthodes De Synthèse

3-Bromo-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% can be synthesized in several ways. It can be synthesized from the reaction of 3-bromo-5-hydroxybenzaldehyde and 3-pyrrolidinylcarbonylhydrazine, followed by a condensation reaction with phenol. This reaction produces a mixture of 3-bromo-5-(3-pyrrolidinylcarbonylphenyl)phenol and 3-bromo-5-(3-pyrrolidinylcarbonylphenyl)benzaldehyde. It can also be synthesized from the reaction of 3-bromo-5-hydroxybenzaldehyde and 3-pyrrolidinylcarbonylhydrazine, followed by a condensation reaction with benzaldehyde. This reaction produces a mixture of 3-bromo-5-(3-pyrrolidinylcarbonylphenyl)benzaldehyde and 3-bromo-5-(3-pyrrolidinylcarbonylphenyl)phenol.

Propriétés

IUPAC Name

[3-(3-bromo-5-hydroxyphenyl)phenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO2/c18-15-9-14(10-16(20)11-15)12-4-3-5-13(8-12)17(21)19-6-1-2-7-19/h3-5,8-11,20H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZSRXDVIOIVTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60686480
Record name (3'-Bromo-5'-hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(3-pyrrolidinylcarbonylphenyl)phenol

CAS RN

1262003-51-9
Record name (3'-Bromo-5'-hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.